molecular formula C23H24N2O2 B2445445 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide CAS No. 1797083-15-8

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide

Cat. No. B2445445
CAS RN: 1797083-15-8
M. Wt: 360.457
InChI Key: HUKQHIFEYYMETC-UHFFFAOYSA-N
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Description

“N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide” is a complex organic compound that contains a pyrrolidine ring, a phenyl ring, and a naphthalene ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The compound also contains a methoxy group (-OCH3), which is a common substituent in organic chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the phenyl and naphthalene rings. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and naphthalene rings. The methoxy group would be attached to the pyrrolidine ring, and the acetamide group would link the phenyl and naphthalene rings. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine, phenyl, and naphthalene rings, as well as the methoxy and acetamide groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the phenyl and naphthalene rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Anti-Parkinson’s Activity

A study focused on synthesizing novel derivatives related to the given compound and evaluating their anti-Parkinson's activity. The research highlighted the synthesis process, including the formation of Schiff bases and subsequent cyclization to yield naphthalene bearing 4-thiazolidinone derivatives. These compounds showed significant free radical scavenging activity and potential anti-Parkinson's effects in vivo, suggesting their relevance in developing treatments for Parkinson's disease (Gomathy et al., 2012).

Structural Studies on Co-crystals

Another study presented structural analyses of co-crystals and a salt of quinoline derivatives featuring an amide bond, which is structurally related to the queried compound. This research provides insights into the molecular interactions and crystal packing, contributing to the understanding of the solid-state properties of such compounds (Karmakar et al., 2009).

Anti-HIV Activity

Research into amino acid derivatives part 4 disclosed the synthesis and anti-HIV activity of new naphthalene derivatives. These compounds, synthesized from naphthalene-derived glycine derivatives, exhibited potent inhibitory activity against HIV-1 and HIV-2, indicating their potential as antiviral agents (Hamad et al., 2010).

Pharmacological Evaluation of Heterocyclic Derivatives

A study on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to the queried compound, assessed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the broad spectrum of pharmacological activities these compounds may possess (Faheem, 2018).

Melatonin Analog Study

The crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, was analyzed to understand its molecular conformation and potential biological implications, showing the relevance of these compounds in neurohormonal regulation (Tinant et al., 1994).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure and the presence of a pyrrolidine ring, it could be of interest in drug discovery and medicinal chemistry . Further studies would be needed to explore its biological activity and potential therapeutic uses.

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-21-13-14-25(16-21)20-11-9-19(10-12-20)24-23(26)15-18-7-4-6-17-5-2-3-8-22(17)18/h2-12,21H,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQHIFEYYMETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide

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